molecular formula C10H9ClN2O2 B3226701 2-Chloromethyl-7-methoxy-1H-quinazolin-4-one CAS No. 1257043-54-1

2-Chloromethyl-7-methoxy-1H-quinazolin-4-one

Cat. No.: B3226701
CAS No.: 1257043-54-1
M. Wt: 224.64 g/mol
InChI Key: NGMOHIZLMYXGNO-UHFFFAOYSA-N
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Description

2-Chloromethyl-7-methoxy-1H-quinazolin-4-one (CAS 1257043-54-1) is a high-value quinazolinone intermediate with significant utility in medicinal chemistry and anticancer research. This compound features a reactive chloromethyl group at the 2-position of the quinazolinone core, making it a versatile key synthetic building block for the preparation of a wide range of biologically active molecules . Its primary research application is as a critical precursor in the synthesis of novel 4-anilinoquinazoline derivatives , which constitute an important class of protein kinase inhibitors . Several drugs with this scaffold, such as Erlotinib, Gefitinib, and Idelalisib, have achieved clinical success, underscoring the therapeutic relevance of this chemical series . The chloromethyl group is readily displaced in nucleophilic substitution reactions, allowing researchers to efficiently introduce various functional groups, including those that lead to 2-hydroxymethyl-4(3H)-quinazolinones —reported agents with anticancer properties . Quinazolinone-based compounds are recognized as privileged scaffolds in drug discovery, demonstrating a broad spectrum of biological activities beyond oncology, such as anti-inflammatory, antimicrobial, and central nervous system effects . This particular derivative, with its methoxy substitution, is designed for the systematic exploration of structure-activity relationships (SAR), especially at the 2-position of the 4-anilinoquinazoline core, facilitating the discovery of more potent and selective therapeutic agents . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(chloromethyl)-7-methoxy-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-15-6-2-3-7-8(4-6)12-9(5-11)13-10(7)14/h2-4H,5H2,1H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGMOHIZLMYXGNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)NC(=N2)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloromethyl-7-methoxy-1H-quinazolin-4-one typically involves the reaction of 2-amino-5-methoxybenzoic acid with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the quinazolinone ring . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Chloromethyl-7-methoxy-1H-quinazolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted quinazolinone derivatives with various functional groups.

    Oxidation: Oxidized quinazolinone derivatives.

    Reduction: Dihydroquinazolinone derivatives.

Scientific Research Applications

Chemical Synthesis

The synthesis of 2-chloromethyl-7-methoxy-1H-quinazolin-4-one typically involves chloromethylation of the quinazolinone scaffold. Common methods include:

  • Chloromethylation : The compound can be synthesized by reacting 7-methoxy-1H-quinazolin-4-one with chloromethylating agents such as chloromethyl methyl ether in the presence of Lewis acids like zinc chloride under reflux conditions.
  • Industrial Methods : For larger-scale production, continuous flow reactors may be employed to enhance efficiency and yield while minimizing environmental impact through the use of greener reagents.

Anticancer Activity

Quinazoline derivatives, including this compound, have been extensively studied for their anticancer properties:

  • Mechanism of Action : This compound may exert its effects by forming covalent bonds with nucleophilic sites in proteins or nucleic acids, potentially inhibiting key enzymes involved in cancer cell proliferation .
  • Cell Line Studies : In vitro studies have demonstrated that quinazoline derivatives can exhibit cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). For instance, structural modifications to quinazoline scaffolds have led to compounds with IC50 values as low as 2.90 µM against HCT-116 cells .

Antimicrobial Properties

Research indicates that quinazoline derivatives possess antimicrobial activity. The introduction of specific substituents can enhance this property, making these compounds promising candidates for developing new antimicrobial agents .

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of quinazoline derivatives. For example, compounds with hydroxyl groups at specific positions on the phenyl ring exhibited enhanced antioxidant activity through metal-chelating properties and radical scavenging abilities .

Drug Development

The structural versatility of this compound makes it a valuable scaffold in drug design:

  • Lead Compounds : This compound serves as a lead structure for synthesizing novel dual inhibitors targeting pathways involved in cancer progression, such as PI3K and HDAC .

Molecular Docking Studies

Molecular docking simulations have been conducted to predict the binding affinity of quinazoline derivatives to target proteins involved in tumor growth and metastasis. Such studies provide insights into optimizing chemical structures for enhanced therapeutic efficacy .

Summary of Findings

Application AreaKey Findings
Anticancer ActivityExhibits significant cytotoxicity against various cancer cell lines (IC50 as low as 2.90 µM)
Antimicrobial PropertiesPotential for developing new antimicrobial agents due to structural modifications
Antioxidant ActivityEnhanced antioxidant properties observed with specific substituents
Drug DevelopmentValuable scaffold for designing dual inhibitors targeting cancer-related pathways

Mechanism of Action

The mechanism of action of 2-Chloromethyl-7-methoxy-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Quinazolinone Derivatives

Structural and Functional Group Variations

The biological and physicochemical properties of quinazolinones are highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Quinazolinone Derivatives
Compound Name Substituents Molecular Formula CAS Number Key Findings/Applications References
2-Chloro-7-methoxy-1H-quinazolin-4-one 2-Cl, 7-OCH₃ C₉H₇ClN₂O₂ 20197-98-2 Intermediate for synthesis
7-Chloro-2-methylquinazolin-4(1H)-one 7-Cl, 2-CH₃ C₉H₇ClN₂O 7012-88-6 Antimicrobial activity
2-Chloro-6,7-dimethoxy-1H-quinazolin-4-one 2-Cl, 6-OCH₃, 7-OCH₃ C₁₀H₉ClN₂O₃ 20197-86-8 Safety data reported (GHS)
2-Chloro-5-cyclobutyl-7-methoxyquinazolin-4(3H)-one 2-Cl, 5-cyclobutyl, 7-OCH₃ C₁₃H₁₃ClN₂O₂ 601514-54-9 Pharmaceutical intermediate
6-Methoxy-7-benzyloxyquinazolin-4-one 6-OCH₃, 7-OCH₂C₆H₅ C₁₆H₁₄N₂O₃ - Potential solubility modulation
6,7-Dimethoxy-1H-quinazolin-4-one 6-OCH₃, 7-OCH₃ C₁₀H₁₀N₂O₃ 13794-72-4 Undisclosed pharmacological use

Key Observations

Substituent Position and Bioactivity :

  • Chlorine at position 2 (as in the target compound) is common in intermediates, while 7-chloro-2-methyl derivatives (e.g., CAS 7012-88-6) exhibit antimicrobial activity, suggesting that methyl groups at position 2 may enhance bioactivity .
  • Methoxy groups at positions 6 and 7 (e.g., CAS 20197-86-8) are associated with altered safety profiles, as evidenced by GHS-compliant hazard data .

Benzyloxy groups (e.g., 7-benzyloxy-6-methoxy derivatives) may enhance lipophilicity, impacting membrane permeability .

Synthetic Utility :

  • The target compound (2-chloro-7-methoxy) serves as a scaffold for further functionalization, while 6,7-dimethoxy analogs (CAS 13794-72-4) are often used in exploratory medicinal chemistry .

Biological Activity

2-Chloromethyl-7-methoxy-1H-quinazolin-4-one is a derivative of quinazolinone, a class of compounds known for their diverse biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, research findings, and case studies.

Chemical Structure and Synthesis

The molecular structure of this compound is characterized by a quinazolinone core with a chloromethyl and methoxy substituent. The synthesis typically involves the reaction of 2-amino-5-methoxybenzoic acid with chloroacetyl chloride in the presence of a base like triethylamine, leading to the formation of the quinazolinone ring.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. A study evaluated its cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer), HepG2 (liver cancer), and HCT-116 (colon cancer). The compound showed potent inhibitory activity, with IC50 values in the low micromolar range. Notably, it induced apoptosis and caused cell cycle arrest at the G2-M phase in sensitive cancer cells .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-2315.0Apoptosis induction
HepG28.2Cell cycle arrest
HCT-1166.5EGFR inhibition

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies indicated that it possesses significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 6 to 12 mg/mL, suggesting its potential as an antibacterial agent .

Table 2: Antimicrobial Activity

Bacterial StrainMIC (mg/mL)Activity Level
Staphylococcus aureus6Significant
Escherichia coli12Moderate

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been shown to inhibit key kinases involved in cell proliferation and survival pathways. This inhibition leads to disrupted signaling cascades that result in reduced cell growth and increased apoptosis in cancer cells .

Case Studies

  • Study on Anticancer Effects :
    A recent study synthesized several quinazolinone derivatives, including this compound, and assessed their cytotoxicity against multiple cancer cell lines. The findings indicated that this compound was among the most potent in inducing apoptosis while sparing normal cells, highlighting its potential for therapeutic use .
  • Antimicrobial Evaluation :
    Another investigation focused on the antimicrobial properties of various quinazolinones. The results showed that this compound effectively inhibited bacterial growth, particularly against resistant strains, suggesting its utility in treating infections where conventional antibiotics fail .

Q & A

Basic: What are the recommended synthetic routes for 2-chloromethyl-7-methoxy-1H-quinazolin-4-one, and how do reaction conditions influence yield?

Answer:
A common approach involves cyclocondensation of substituted anthranilic acid derivatives with chloroacetylating agents. For example, reacting 2-amino-4-methoxybenzoic acid with chloromethylating reagents (e.g., chloroacetyl chloride) under acidic or basic conditions can yield the quinazolinone core. Catalyst choice (e.g., polyphosphoric acid or acetic anhydride) significantly impacts reaction efficiency. For instance, using heterogeneous catalysts like silica-supported acids may improve regioselectivity and reduce side products . Optimizing temperature (80–120°C) and solvent polarity (e.g., DMF or dichloromethane) is critical for achieving yields above 70% .

Basic: How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

Answer:

  • ¹H-NMR : The chloromethyl (-CH₂Cl) group appears as a singlet at δ ~4.3–4.5 ppm. The methoxy (-OCH₃) proton resonates as a singlet at δ ~3.8–3.9 ppm. Aromatic protons in the quinazolinone ring typically show multiplets between δ 6.8–8.3 ppm, with distinct coupling patterns for H-5 and H-6 .
  • IR : Stretching vibrations for C=O (quinazolinone carbonyl) appear at ~1680–1700 cm⁻¹, while C-Cl (chloromethyl) absorbs at ~650–750 cm⁻¹ .
  • Mass Spectrometry : The molecular ion peak [M+H]⁺ at m/z 224.64 confirms the molecular formula C₁₀H₉ClN₂O₂ .

Advanced: What strategies resolve contradictions in biological activity data for this compound derivatives?

Answer:
Discrepancies in antimicrobial or enzyme inhibition assays often arise from:

  • Substituent Positioning : Minor structural variations (e.g., chloro vs. methoxy group placement) drastically alter electronic properties and binding affinity. For example, 7-methoxy groups enhance lipophilicity, improving membrane penetration in Gram-positive bacteria .
  • Assay Conditions : Variations in bacterial strains (e.g., S. aureus vs. E. coli), solvent choice (DMSO vs. aqueous buffers), and incubation time require standardization. Dose-response curves (IC₅₀ values) should be validated across multiple replicates .
  • Computational Validation : Molecular docking (e.g., with DHFR or β-lactamase enzymes) can predict binding modes and rationalize experimental discrepancies .

Advanced: How can reaction optimization address low regioselectivity in chloromethylation of quinazolinone precursors?

Answer:
Low regioselectivity during chloromethylation is often due to competing nucleophilic sites. Mitigation strategies include:

  • Protecting Groups : Temporarily block reactive sites (e.g., NH groups) with acetyl or benzyl groups before chloromethylation .
  • Catalyst Screening : Zeolite or montmorillonite K10 catalysts enhance regioselectivity by stabilizing transition states .
  • Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) favor SN2 mechanisms, directing chloromethylation to less sterically hindered positions .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves (tested to EN 374 standards) and safety goggles to prevent skin/eye contact. Use fume hoods for ventilation due to potential respiratory irritation .
  • Waste Management : Avoid aqueous disposal; collect waste in halogen-resistant containers for incineration. Neutralize residual acidity with sodium bicarbonate before disposal .
  • First Aid : In case of exposure, rinse skin with water for 15 minutes and seek medical evaluation for potential sensitization .

Advanced: What mechanistic insights explain the electrophilic reactivity of this compound?

Answer:
The chloromethyl group acts as an electrophilic center due to:

  • Inductive Effects : The electron-withdrawing Cl atom polarizes the C-Cl bond, making the adjacent CH₂ group susceptible to nucleophilic attack (e.g., by amines or thiols) .
  • Resonance Stabilization : The quinazolinone ring’s conjugated π-system delocalizes electron density, enhancing the electrophilicity of the chloromethyl group .
  • Solvent Interactions : Protic solvents (e.g., methanol) stabilize transition states via hydrogen bonding, accelerating substitution reactions .

Advanced: How do crystallographic studies inform the design of this compound derivatives?

Answer:
X-ray diffraction reveals:

  • Packing Motifs : Hydrogen bonding between the quinazolinone carbonyl (C=O) and NH groups directs crystal lattice formation, influencing solubility and stability .
  • Torsional Angles : The dihedral angle between the chloromethyl group and the quinazolinone ring (~15–25°) affects steric interactions in enzyme binding pockets .
  • Halogen Bonding : The chlorine atom participates in non-covalent interactions with protein residues (e.g., histidine), enhancing target affinity .

Basic: What analytical methods quantify this compound purity?

Answer:

  • HPLC : Use a C18 column with UV detection at 254 nm. Mobile phase: acetonitrile/water (70:30) with 0.1% trifluoroacetic acid. Retention time: ~6.2 minutes .
  • TLC : Silica gel 60 F₂₅₄ plates; eluent: ethyl acetate/hexane (1:1). Rf ≈ 0.45 under UV 254 nm .
  • Elemental Analysis : Match experimental C, H, N, and Cl percentages to theoretical values (e.g., C: 53.44%, H: 3.99%) .

Advanced: How can computational chemistry predict the metabolic stability of this compound?

Answer:

  • ADMET Modeling : Tools like SwissADME predict high metabolic stability due to moderate LogP (~2.1) and low cytochrome P450 inhibition .
  • Metabolite Identification : Density Functional Theory (DFT) simulations suggest hydroxylation at the C-5 position as the primary Phase I metabolic pathway .
  • Toxicity Risk : The chloromethyl group may form reactive intermediates (e.g., epoxides), flagged by Derek Nexus for potential hepatotoxicity .

Advanced: What synthetic modifications enhance the bioactivity of this compound?

Answer:

  • Heterocyclic Fusion : Attaching pyridine or oxadiazole rings at the C-2 position improves antibacterial potency (e.g., MIC of 4 µg/mL against S. aureus) .
  • Prodrug Design : Masking the chloromethyl group as a thioether (-SCH₂R) enhances oral bioavailability and reduces cytotoxicity .
  • Metal Complexation : Coordination with Cu(II) or Zn(II) ions amplifies DNA intercalation activity, as shown in gel electrophoresis assays .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloromethyl-7-methoxy-1H-quinazolin-4-one
Reactant of Route 2
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2-Chloromethyl-7-methoxy-1H-quinazolin-4-one

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